2-Chloro-6-(trifluoromethyl)mandelic acid
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Overview
Description
2-Chloro-6-(trifluoromethyl)mandelic acid is a derivative of mandelic acid, characterized by the presence of a chlorine atom and a trifluoromethyl group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the chlorination of 6-(trifluoromethyl)mandelic acid using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes steps such as halogenation, oxidation, and purification to achieve the desired product with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-(trifluoromethyl)mandelic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The aromatic ring can be reduced under specific conditions to yield different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-Chloro-6-(trifluoromethyl)benzaldehyde, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
2-Chloro-6-(trifluoromethyl)mandelic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(trifluoromethyl)mandelic acid involves its interaction with various molecular targets. The presence of the chlorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways and result in specific pharmacological effects.
Comparison with Similar Compounds
- 2-Chloromandelic acid
- 6-(Trifluoromethyl)mandelic acid
- 4-Chloro-3-(trifluoromethyl)mandelic acid
Comparison: Compared to its analogs, 2-Chloro-6-(trifluoromethyl)mandelic acid is unique due to the specific positioning of the chlorine and trifluoromethyl groups. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H6ClF3O3 |
---|---|
Molecular Weight |
254.59 g/mol |
IUPAC Name |
2-[2-chloro-6-(trifluoromethyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H6ClF3O3/c10-5-3-1-2-4(9(11,12)13)6(5)7(14)8(15)16/h1-3,7,14H,(H,15,16) |
InChI Key |
MTDWZHWUBRDGLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(C(=O)O)O)C(F)(F)F |
Origin of Product |
United States |
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